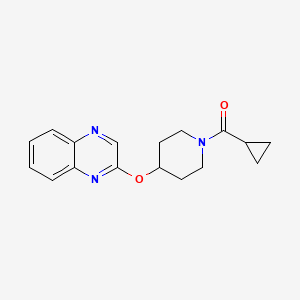

![molecular formula C22H28N4O4S B2695257 Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxylate CAS No. 887219-01-4](/img/structure/B2695257.png)

Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

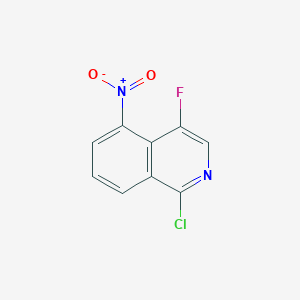

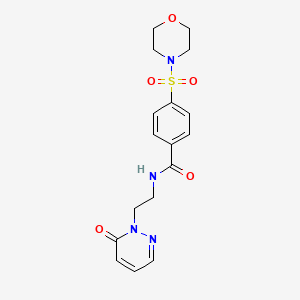

This compound is a novel triazole-thiadiazine hybrid molecule . It is part of a series of compounds that have been synthesized and evaluated for their neuroprotective and anti-neuroinflammatory properties . The compound has a molecular formula of C22H25F3N4O3S and an average mass of 482.519 Da .

Synthesis Analysis

The synthesis of this compound involves a series of reactions . The process includes the design and synthesis of novel triazole-pyrimidine-based compounds, which are then characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The exact synthesis process for this specific compound is not detailed in the available literature.Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a triazole ring fused with a thiadiazine ring . This structure allows for hydrogen bond accepting and donating characteristics, making it a precise pharmacophore with a bioactive profile . The compound can make specific interactions with different target receptors .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a dark yellow solid appearance and a melting point of 183–185 °C . Its 1 H NMR (DMSO- d6, 500 MHz) spectrum shows characteristic peaks at various chemical shifts .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxylate, and its derivatives, have been synthesized and evaluated for their antimicrobial activities. For instance, El‐Kazak & Ibrahim (2013) synthesized a series of polynuclear compounds including thiazolo[3,2-b][1,2,4]triazolo[1,5-a]pyridines, which showed antimicrobial properties (El‐Kazak & Ibrahim, 2013). Similarly, Bektaş et al. (2007) synthesized 1,2,4-triazole derivatives starting from various ester ethoxycarbonylhydrazones, which were also screened for antimicrobial activities (Bektaş et al., 2007).

Synthesis and Characterization

The synthesis and characterization of compounds involving thiazolo[3,2-b][1,2,4]triazol moieties are a key aspect of research. Mohamed (2021) detailed the synthesis of various ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, highlighting the diverse potential of such compounds in scientific research (Mohamed, 2021).

Potential Pharmaceutical Applications

Some derivatives of the ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxylate have shown promise in pharmaceutical applications. For instance, Watanabe et al. (1992) synthesized derivatives with potential as 5-HT2 receptor antagonists, indicating a potential use in the development of psychiatric medications (Watanabe et al., 1992).

Analgesic Properties

There is also research into the analgesic properties of compounds related to ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxylate. Karczmarzyk & Malinka (2008) conducted structural characterization of analgesic isothiazolopyridines of Mannich base type, providing insights into their potential therapeutic uses (Karczmarzyk & Malinka, 2008).

Mecanismo De Acción

The mechanism of action of this compound is related to its neuroprotective and anti-neuroinflammatory properties . It has been shown to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also exhibits neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Direcciones Futuras

The future directions for this compound could involve further exploration of its neuroprotective and anti-neuroinflammatory properties . Given its promising activity in these areas, it could potentially be developed into a therapeutic agent for the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

Propiedades

IUPAC Name |

ethyl 1-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(3-methoxyphenyl)methyl]piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O4S/c1-4-17-23-22-26(24-17)20(27)19(31-22)18(15-7-6-8-16(13-15)29-3)25-11-9-14(10-12-25)21(28)30-5-2/h6-8,13-14,18,27H,4-5,9-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDBDAZZOVGIHNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)OC)N4CCC(CC4)C(=O)OCC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitrobenzoic acid](/img/structure/B2695179.png)

![1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(1H-pyrazol-1-yl)ethan-1-one](/img/structure/B2695182.png)

![N-(2,5-dimethylphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2695191.png)

![3-(2-chloro-6-fluorobenzyl)-9-cyclohexyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2695194.png)

![2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-N-(2-phenylethyl)-1,3-oxazol-5-amine](/img/structure/B2695195.png)